molecular formula C15H10Cl2N2O2 B026218 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid CAS No. 82626-74-2

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid

Cat. No.: B026218
CAS No.: 82626-74-2
M. Wt: 321.2 g/mol
InChI Key: IMKILIAPBKFUTO-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C15H10Cl2N2O2 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation of Imidazole Derivatives

Research on the synthesis and transformation of imidazole derivatives, including 4-phosphorylated imidazoles, outlines methods for creating these compounds and their various biological and chemical properties. Such studies emphasize the importance of imidazole derivatives in pharmaceuticals, showcasing their diverse biological activities, such as insecticidal, antiblastic, and neuroprotective effects (Abdurakhmanova et al., 2018).

Heterocyclic N-oxide Molecules in Organic Synthesis

The versatility of heterocyclic N-oxide molecules, including imidazole N-oxides, in organic synthesis and drug development is discussed, highlighting their potential in creating metal complexes, catalysts, and novel therapeutic agents with anti-cancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Biologically Significant Pyrimidine Derivatives

The role of pyrimidine derivatives in developing optical sensors and their biological and medicinal applications is reviewed. These compounds' ability to form coordination and hydrogen bonds makes them excellent candidates for sensing materials and drugs, underlining the potential for developing new compounds with enhanced properties (Jindal & Kaur, 2021).

Imidazopyridine-Based Derivatives as Antibacterial Agents

The exploration of imidazopyridine-based derivatives for their antibacterial properties addresses the urgent need for new treatments against multi-drug resistant bacterial infections. This research underscores the critical role of fused heterocycles in medicinal chemistry and their potential to yield novel antibacterial agents (Sanapalli et al., 2022).

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)15-12(7-14(20)21)19-8-11(17)5-6-13(19)18-15/h1-6,8H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKILIAPBKFUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517247
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-74-2
Record name 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
Reactant of Route 6
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid

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